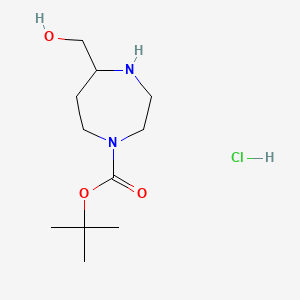
Tert-butyl 5-(hydroxymethyl)-1,4-diazepane-1-carboxylate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 5-(hydroxymethyl)-1,4-diazepane-1-carboxylate hydrochloride is a chemical compound that belongs to the class of diazepanes Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-(hydroxymethyl)-1,4-diazepane-1-carboxylate hydrochloride typically involves the reaction of tert-butyl 1,4-diazepane-1-carboxylate with formaldehyde under acidic conditions to introduce the hydroxymethyl group. The reaction is followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include the use of solvents like methanol or ethanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of microreactor systems can enhance the efficiency of the synthesis by providing better control over reaction conditions such as temperature and pressure.
化学反応の分析
Types of Reactions
Tert-butyl 5-(hydroxymethyl)-1,4-diazepane-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to remove the hydroxymethyl group.
Substitution: The hydroxymethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid, while reduction can yield the parent diazepane without the hydroxymethyl group.
科学的研究の応用
Tert-butyl 5-(hydroxymethyl)-1,4-diazepane-1-carboxylate hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Industry: The compound can be used in the production of polymers and other materials with specific properties.
作用機序
The mechanism of action of tert-butyl 5-(hydroxymethyl)-1,4-diazepane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with target molecules, while the diazepane ring can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.
類似化合物との比較
Similar Compounds
Tert-butyl 1,4-diazepane-1-carboxylate: Lacks the hydroxymethyl group, making it less versatile in certain reactions.
5-(Hydroxymethyl)-1,4-diazepane-1-carboxylate: Lacks the tert-butyl group, which can affect its stability and reactivity.
Uniqueness
Tert-butyl 5-(hydroxymethyl)-1,4-diazepane-1-carboxylate hydrochloride is unique due to the presence of both the tert-butyl and hydroxymethyl groups. This combination provides a balance of stability and reactivity, making it a valuable compound for various applications.
生物活性
Tert-butyl 5-(hydroxymethyl)-1,4-diazepane-1-carboxylate hydrochloride is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed overview of its biological activity, synthesis, and applications based on diverse research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C₁₁H₂₃ClN₂O₃
- Molecular Weight : 266.76 g/mol
- CAS Number : 2639409-97-3
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of the Diazepane Ring : This is achieved through cyclization reactions involving appropriate precursors such as diamines and dihalides.
- Introduction of the Hydroxymethyl Group : Hydroxymethylation is performed using formaldehyde or similar reagents.
- Esterification : The carboxylic acid group is esterified with tert-butyl alcohol under acidic conditions.
The biological activity of this compound is attributed to its interaction with various biological targets. It has been shown to modulate enzyme activity and receptor binding, which can lead to several pharmacological effects.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in treating infections.
Anticancer Properties
Preliminary studies have explored the anticancer potential of this compound. Its ability to induce apoptosis in cancer cells has been observed, making it a candidate for further investigation in cancer therapy.
Case Studies and Research Findings
Several studies have highlighted the biological activities of this compound:
- A study published in Pharmaceutical Biology reported that derivatives of diazepanes possess significant anticancer activity, with specific mention of compounds similar to Tert-butyl 5-(hydroxymethyl)-1,4-diazepane-1-carboxylate showing cytotoxic effects on various cancer cell lines .
- Another research article focused on the antioxidant properties of diazepane derivatives, indicating that compounds with similar structures exhibited notable free radical scavenging abilities .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Notes |
|---|---|---|
| Tert-butyl 5-(hydroxymethyl)-1,4-diazepane-1-carboxylate | Antimicrobial, Anticancer | Potential for drug development |
| Tert-butyl 6-(hydroxymethyl)-1,4-diazepane-1-carboxylate | Limited studies available | Similar structural features |
| Other Diazepane Derivatives | Varies widely | Different substitutions affect activity |
特性
CAS番号 |
2866322-35-0 |
|---|---|
分子式 |
C11H23ClN2O3 |
分子量 |
266.76 g/mol |
IUPAC名 |
tert-butyl 5-(hydroxymethyl)-1,4-diazepane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H22N2O3.ClH/c1-11(2,3)16-10(15)13-6-4-9(8-14)12-5-7-13;/h9,12,14H,4-8H2,1-3H3;1H |
InChIキー |
ORQMIPCJJZYMME-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCC(NCC1)CO.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















